molecular formula C14H11BrN4O B3887879 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide

Cat. No. B3887879
M. Wt: 331.17 g/mol
InChI Key: VZQQEUNBFBIFGK-PSGQQEAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide is a chemical compound with potential therapeutic applications in various fields of research. It is a pyrazine derivative that has been synthesized through a multi-step process involving the reaction of 2-pyrazinecarbohydrazide with 2-bromo-3-phenylacryloyl chloride. This compound has been the subject of numerous studies due to its potential biological activities.

Mechanism of Action

The exact mechanism of action of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with cellular targets such as enzymes and receptors. It has also been suggested that it may act as a prodrug, with its biological activity being due to its conversion to an active metabolite.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to exhibit anticancer activity by inducing cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of biological activities, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for research involving N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Another potential direction is the investigation of its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. Further studies are also needed to determine its safety and efficacy in the treatment of various types of cancer.

Scientific Research Applications

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide has been the subject of numerous studies due to its potential biological activities. It has been shown to exhibit anti-inflammatory, antibacterial, antifungal, and anticancer activities. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c15-12(8-11-4-2-1-3-5-11)9-18-19-14(20)13-10-16-6-7-17-13/h1-10H,(H,19,20)/b12-8-,18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQQEUNBFBIFGK-PSGQQEAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=NC=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N\NC(=O)C2=NC=CN=C2)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide
Reactant of Route 3
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide
Reactant of Route 4
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide
Reactant of Route 6
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyrazinecarbohydrazide

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